molecular formula C23H24N4O4 B2916126 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1251673-97-8

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2916126
CAS RN: 1251673-97-8
M. Wt: 420.469
InChI Key: UFHHERWRUPSQCA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a quinazoline dione structure. These functional groups suggest that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, and the quinazoline dione could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the methoxyphenyl group could potentially increase the compound’s lipophilicity, which might affect its solubility and permeability .

Scientific Research Applications

Thermo-Physical Properties and Solvent Interactions

A study by Godhani et al. (2013) delves into the thermo-physical properties of oxadiazole derivatives, closely related to the compound , in solvents such as chloroform and N,N-dimethylformamide. This research highlights the impact of structural modifications on parameters like Gibbs energy of activation, enthalpy, and entropy, providing insight into how these compounds behave in different solvent environments (Godhani et al., 2013).

Synthetic Approaches and Biological Implications

Another pivotal area of research is the synthesis and biological application of novel compounds containing lawsone, explored by Hassanien et al. (2022). Although the specific compound is not directly mentioned, the study provides valuable context on the methodologies for creating compounds with potential antioxidant and antitumor activities, laying the groundwork for further investigation into similar compounds (Hassanien et al., 2022).

Antimicrobial Activity and Molecular Docking

Research by Sirgamalla and Boda (2019) focuses on the synthesis of 1,3,4-oxadiazol-2-yl methoxy substituted phenyl derivatives, evaluated for their antimicrobial activities. This work underscores the potential of such compounds in developing new antibacterial and antifungal agents, suggesting a promising avenue for further exploration of related compounds (Sirgamalla & Boda, 2019).

Fluorescent Chemosensors for Ion Detection

Zhang et al. (2020) synthesized 1,8-naphthalimide derivatives, including structures resembling the compound of interest, as efficient chemosensors for fluoride ion detection. Their work demonstrates the potential of such compounds in environmental monitoring and analytical chemistry, highlighting their reversible colorimetric and fluorescent response to fluoride ions (Zhang et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds containing a thiadiazole nucleus, for example, have been found to exhibit a broad spectrum of pharmacological activities .

Future Directions

Future research could involve further exploration of the compound’s synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to evaluate its pharmacological properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with a 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde followed by reduction and alkylation reactions.", "Starting Materials": [ "Quinazoline-2,4-dione", "3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "Sodium borohydride", "Pentyl bromide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Quinazoline-2,4-dione is reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid and ethanol to form the intermediate 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione.", "Step 2: The intermediate is then reduced using sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then alkylated using pentyl bromide to form the final product, 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1251673-97-8

Molecular Formula

C23H24N4O4

Molecular Weight

420.469

IUPAC Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione

InChI

InChI=1S/C23H24N4O4/c1-3-4-7-14-26-22(28)18-8-5-6-9-19(18)27(23(26)29)15-20-24-21(25-31-20)16-10-12-17(30-2)13-11-16/h5-6,8-13H,3-4,7,14-15H2,1-2H3

InChI Key

UFHHERWRUPSQCA-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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